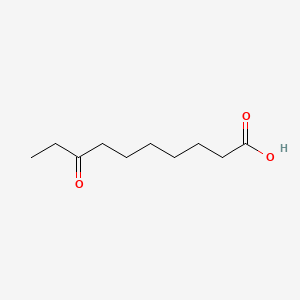

8-氧代癸酸

描述

8-Oxo-decanoic acid is a compound related to various oxidized organic molecules that have been the subject of research due to their biological significance and chemical reactivity. While the provided papers do not directly discuss 8-oxo-decanoic acid, they do provide insights into similar compounds, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and 8-oxo-2-aminodecanoic acid, which can help infer some aspects of 8-oxo-decanoic acid's behavior and properties.

Synthesis Analysis

The synthesis of related 8-oxo compounds involves multi-step processes that can include copper-catalyzed allylation and cross-metathesis reactions. For instance, a range of 7-oxo, 8-oxo, and 9-oxo amino acids, which are analogues of 8-oxo-2-aminodecanoic acid, were prepared through a process involving allylation of serine-, aspartic acid-, and glutamic acid-derived organozinc reagents, followed by cross-metathesis with unsaturated ketones and hydrogenation .

Molecular Structure Analysis

The molecular structure of 8-oxo compounds can be complex and is often characterized using spectroscopic methods. For example, the photosensitized oxidation product of 8-oxo-7,8-dihydro-2′-deoxyguanosine was identified and characterized by extensive spectroscopic measurements, including FAB mass spectrometry, and 1H and 13C NMR analyses . These techniques could similarly be applied to analyze the structure of 8-oxo-decanoic acid.

Chemical Reactions Analysis

8-Oxo compounds can undergo various chemical reactions, including photosensitized reactions and oxidation processes. The photosensitized reaction of 8-oxo-7,8-dihydro-2′-deoxyguanosine, for example, involves a type II mechanism through initial [2+2] cycloaddition, followed by bond cleavage and further decomposition . Additionally, the Castagnoli-Cushman reaction with imines has been shown to be enhanced for certain cyclic anhydrides, indicating a potential for diverse reactivity in related 8-oxo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxo compounds are influenced by their functional groups and molecular structure. For instance, 8-oxo-7,8-dihydroguanine derivatives like oxaluric acid have been studied for their repair and mutagenic potential, indicating that these compounds can interact with biological systems and affect DNA synthesis and repair . The effect of 10-oxo-trans-8-decenoic acid on the growth of Agaricus bisporus suggests that similar 8-oxo fatty acids may have biological activity that can influence organismal growth .

科学研究应用

光催化囊泡形成

- 研究见解:8-氧代癸酸是光诱导电子转移的产物,推动酯的还原裂解,产生形成双分子层并自发组装成囊泡的分子。这个过程使用了与嘌呤碱基(8-氧代鸟嘌呤)连接的基于钌的光催化剂,突显了在外部能源源下将非结构形成分子转化为两性分子的过程(DeClue et al., 2009)。

真菌中菌丝体生长刺激

- 研究见解:衍生物10-氧代-反-8-癸烯酸(ODA)显著刺激了常见蘑菇白蘑菇(Agaricus bisporus)的菌丝体生长和柄的延长。这一发现表明ODA在果实的启动和增加蘑菇产量中可能发挥着潜在作用(Mau et al., 1992)。

在DNA修复中的作用

- 研究见解:8-氧-7,8-二氢-鸟嘌呤(8-氧-G),与8-氧代癸酸密切相关,被提议作为当今DNA或RNA修复中黄酮的原始前体,特别用于修复环丁烷嘧啶二聚体(CPD)损伤。这一作用强调了它在维持遗传完整性中的重要性,并强调了它在前生物时代的潜在重要性(Wu et al., 2017)。

转录错误预防

- 研究见解:大肠杆菌中的MutT蛋白与氧化鸟嘌呤衍生物如8-氧代癸酸相互作用。它特异性水解8-氧-脱氧鸟嘌呤三磷酸和8-氧-鸟嘌呤三磷酸,从而防止由氧化损伤引起的转录和DNA复制错误。这表明8-氧衍生物在维持转录准确性和细胞健康中发挥着关键作用(Taddei et al., 1997)。

与活性氧物质的反应

- 研究见解:与8-氧代癸酸相关的8-氧鸟嘌呤对过氧亚硝酸盐等物质的二次氧化非常敏感。这种敏感性使其成为内源氧化剂的主要靶标,并揭示了8-氧代癸酸在生物系统中潜在氧化转化的见解(Tretyakova et al., 1999)。

DNA损伤的氧化

- 研究见解:包括8-氧代癸酸在内的8-氧衍生物在DNA的氧化损伤中起着关键作用。对8-氧鸟嘌呤的氧化研究为理解核酸氧化应激的机制和后果提供了见解,这可能与在类似条件下了解8-氧代癸酸的行为相关(Sun et al., 2017)。

安全和危害

When handling 8-Oxo-decanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or inhalation, immediate medical attention is necessary .

属性

IUPAC Name |

8-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAILBXOLHAFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952472 | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-decanoic acid | |

CAS RN |

3006-51-7 | |

| Record name | 8-Oxodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

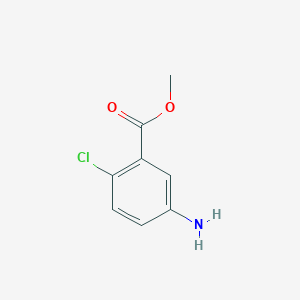

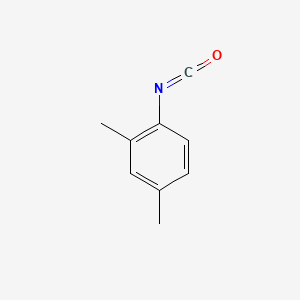

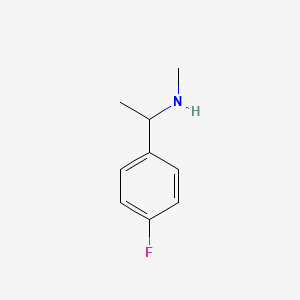

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)